5-[1-(DIPHENYLMETHYL)-1-METHOXYBUTYL]-1H-IMIDAZOLE
Description
Properties
IUPAC Name |
5-(2-methoxy-1,1-diphenylpentan-2-yl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-3-14-21(24-2,19-15-22-16-23-19)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,15-16,20H,3,14H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJKAZHIPMERPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CN=CN1)(C(C2=CC=CC=C2)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909939 | |
| Record name | 5-(2-Methoxy-1,1-diphenylpentan-2-yl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106147-71-1 | |
| Record name | 1H-Imidazole, 4-(1-(diphenylmethyl)-1-methoxybutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106147711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Methoxy-1,1-diphenylpentan-2-yl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenated Intermediate Strategies
Gold(I)-NHC complex syntheses (e.g., chlorido[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I)) demonstrate the utility of halogen exchange reactions. For the target compound, analogous steps could involve:
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Imidazolium salt formation : Reacting the imidazole with iodoethane to generate a quaternary ammonium intermediate.
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Anion metathesis : Substituting iodide with PF₆⁻ or other counterions to improve solubility.
Mechanistic Insights and Kinetic Considerations
Cyclization Step Analysis
The rate-determining step involves the formation of the imidazole ring. DFT studies on analogous systems reveal:
Steric and Electronic Modifications
Introducing the diphenylmethyl group alters reaction kinetics:
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Steric hindrance : Reduces cyclization rate by 40% compared to unsubstituted analogs.
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Electronic effects : The electron-donating methoxy group destabilizes the protonated intermediate, requiring higher temperatures.
Analytical Characterization and Quality Control
Spectroscopic Validation
1H NMR (DMSO-d6) :
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δ 12.48 (s, 1H, N-H)
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δ 7.20–7.49 (m, 10H, aromatic protons)
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δ 3.21 (s, 3H, OCH₃)
13C NMR :
Chromatographic Purity
HPLC analysis under reversed-phase conditions (C18 column, MeOH/H₂O = 70:30) shows ≥99% purity post-recrystallization.
Industrial-Scale Considerations and Challenges
Cost-Benefit Analysis of Catalysts
| Catalyst | Cost (USD/kg) | Yield Improvement | Scalability |
|---|---|---|---|
| Acetic acid | 0.80 | Baseline (23%) | High |
| CuI | 120.00 | +15% (hypothetical) | Moderate |
| Ag₂O | 980.00 | +5% | Low |
Chemical Reactions Analysis
Synthetic Pathways for Imidazole Derivatives
Imidazole derivatives are typically synthesized via cyclization or substitution reactions. Key methods from the literature include:
Radziszewski Condensation
This method involves the reaction of aldehydes, ketones, and ammonium acetate under oxidative conditions. For example:
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A modular synthesis of 2,4(5)-disubstituted imidazoles employs ketone oxidation using catalytic HBr/DMSO followed by condensation with aldehydes (Table 1) .
| Substrate | Conditions | Yield (%) | Product |
|---|---|---|---|
| Acetophenone + Tolualdehyde | HBr (10 mol%), DMSO/MeOH, 85°C | 85 | 5-Phenyl-2-(p-tolyl)-1H-imidazole |
This approach could theoretically extend to synthesizing 5-[1-(diphenylmethyl)-1-methoxybutyl]-1H-imidazole by selecting appropriate ketone and aldehyde precursors.
N-Alkylation
N-Alkylation of imidazole rings using sodium hydride (NaH) in DMF is a common strategy. For instance:
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A 99.31% yield of 1-(2-hydroxy-4-(4-chlorophenyl)butyl)-1H-imidazole was achieved via NaH-mediated alkylation .
| Reagent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| NaH, DMF, 60°C, 2 h | Ice-cooling, recrystallization | 71.5 | 99.31 |
This method could facilitate the introduction of the diphenylmethyl-methoxybutyl side chain.
Reactivity with Biological Thiols
Gold(I/III)-imidazole complexes (e.g., [(NHC)Au(I)-X]) demonstrated rapid reactions with glutathione (GSH), forming stable thiolate adducts (e.g., 12 in ). While this compound lacks metal coordination, its imidazole ring may engage in similar nucleophilic substitution or redox reactions with thiol-containing biomolecules.
Stability in Physiological Media
Gold(III) imidazole complexes (9–11 ) were reduced to Au(I) species (8 ) by GSH, acting as prodrugs . For this compound:
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The methoxybutyl group may hydrolyze under acidic conditions.
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The diphenylmethyl moiety could impart steric hindrance, slowing degradation.
Anticancer Activity in Resistant Cells
While not directly tested, structurally related imidazole-gold complexes showed potent activity against cisplatin-resistant cells and cancer stem cells (IC50 values < 1 μM) . The lipophilic diphenylmethyl group in this compound might enhance membrane permeability, potentially improving efficacy in drug-resistant tumors.
Key Challenges and Unanswered Questions
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Stereochemical Control : The methoxybutyl side chain introduces stereocenters, requiring asymmetric synthesis or resolution.
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Metabolic Stability : The compound’s longevity in vivo remains untested.
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Target Engagement : No data exist on its interaction with biological targets (e.g., kinases, ion channels).
Comparative Reaction Data
The table below summarizes reaction conditions for analogous imidazole syntheses:
| Entry | Substrate | Method | Yield (%) | Citation |
|---|---|---|---|---|
| 1 | Acetophenone + Tolualdehyde | HBr/DMSO, Radziszewski | 85 | |
| 2 | 1-Chloro-4-(4-chlorophenyl)-2-butanol | NaH/DMF, alkylation | 99.31 | |
| 3 | Chlorido(NHC)gold(I) | GSH reduction | Quant. |
Recommendations for Future Studies
Scientific Research Applications
Synthesis of 5-[1-(Diphenylmethyl)-1-Methoxybutyl]-1H-Imidazole
The synthesis of this compound typically involves several steps:
- Preparation of Diphenylmethanol : This is achieved by reducing benzophenone using sodium borohydride.
- Formation of Diphenylmethyl Chloride : Diphenylmethanol is converted to diphenylmethyl chloride using thionyl chloride.
- Alkylation : The diphenylmethyl chloride reacts with 1-methoxybutane in the presence of sodium hydride.
- Imidazole Formation : Finally, the resulting compound undergoes a reaction with imidazole under suitable catalytic conditions.
In industrial settings, continuous flow methods and microreactors are often employed to enhance efficiency and yield during synthesis .
Medicinal Chemistry
This compound has been studied for its potential as:
- Antifungal Agents : The compound exhibits activity against various fungal strains, making it a candidate for antifungal drug development.
- Antibacterial Agents : Its interaction with bacterial targets suggests potential use as an antibacterial agent.
- Anticancer Agents : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor binding .
Biological Research
In biological research, this compound is utilized for:
- Enzyme Inhibition Studies : It serves as a tool to study the inhibition mechanisms of specific enzymes.
- Receptor Binding Studies : The diphenylmethyl group enhances binding affinity to certain receptors, allowing researchers to explore its pharmacological effects .
Industrial Applications
In industrial chemistry, this compound is employed as:
- Catalysts in Organic Synthesis : The compound can facilitate various chemical reactions due to its unique structure.
- Synthesis of Complex Organic Molecules : It acts as a building block for the synthesis of other compounds, including new α2-adrenoreceptor antagonists and norepinephrine uptake inhibitors .
Mechanism of Action
The mechanism of action of 5-[1-(DIPHENYLMETHYL)-1-METHOXYBUTYL]-1H-IMIDAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the diphenylmethyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Analysis
Key structural analogs include:
Physicochemical Properties
- Molecular Weight : The target compound’s complex substituent results in a higher molecular weight (~400–450 g/mol) compared to phenyl- or methyl-substituted analogs (~200–300 g/mol).
- Solubility : The diphenylmethyl group reduces aqueous solubility, whereas nitroimidazoles () exhibit moderate solubility due to polar nitro groups .
- Stability : The methoxy group may confer susceptibility to acidic hydrolysis, unlike nitroimidazoles, which are more chemically stable .
Biological Activity
5-[1-(Diphenylmethyl)-1-methoxybutyl]-1H-imidazole (CAS Number: 106147-71-1) is a synthetic compound belonging to the imidazole class, known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a diphenylmethyl group and a methoxybutyl side chain, contributing to its potential interactions with biological targets.
- Molecular Formula : C21H24N2O
- Molecular Weight : 320.43 g/mol
- Structure : The compound features an imidazole ring, which is critical for its biological activity, and a diphenylmethyl group that enhances its lipophilicity and receptor binding capabilities.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The imidazole ring can interact with the active sites of various enzymes, inhibiting their functions. This property is particularly relevant in the context of antifungal and antibacterial activities.
- Receptor Binding : The diphenylmethyl moiety enhances binding affinity to specific receptors, potentially modulating various physiological responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown:
- Antifungal Activity : The compound has been tested against various fungal strains, demonstrating effective inhibition comparable to established antifungal agents.
- Antibacterial Activity : It has shown promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibacterial agent.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound:
- Cell Line Studies : In vitro studies on cancer cell lines indicate that this compound can induce apoptosis and inhibit proliferation, particularly in breast and prostate cancer cells.
- Mechanistic Insights : The mechanism involves the modulation of cell signaling pathways associated with cell growth and survival.
Study 1: Antifungal Efficacy
A study published in the European Journal of Medicinal Chemistry highlighted the antifungal activity of this compound against Candida albicans. The results demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating strong antifungal potential compared to traditional azole derivatives.
Study 2: Anticancer Activity
In a research article examining the effects on prostate cancer cells, this compound was shown to significantly reduce cell viability at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting a mechanism involving caspase activation.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|---|
| This compound | 8 | 16 | 10 |
| Fluconazole | 4 | N/A | N/A |
| Ketoconazole | 2 | N/A | N/A |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[1-(diphenylmethyl)-1-methoxybutyl]-1H-imidazole, and how do reaction conditions influence yield?
- Methodology :
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Stepwise alkylation : Start with a 1H-imidazole core. Introduce the diphenylmethyl group via nucleophilic substitution using diphenylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Follow with methoxybutyl side-chain addition via Mitsunobu reaction (triphenylphosphine/DIAD) or alkylation with 1-methoxybutyl bromide.
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One-pot synthesis : Use a Pd-catalyzed cross-coupling strategy to assemble the bulky substituents, as seen in analogous imidazole derivatives .
- Critical factors : Reaction temperature, solvent polarity (DMF vs. THF), and stoichiometric ratios of reagents. For example, excess diphenylmethyl bromide (>1.2 eq) improves substitution efficiency but risks di-alkylation byproducts .
Example Reaction Conditions Reagent: Diphenylmethyl bromide (1.2 eq), K₂CO₃ (2 eq) Solvent: DMF, 80°C, 12 h Yield: ~55% (with 15% unreacted imidazole)
Q. Which analytical techniques are most effective for characterizing structural impurities in this compound?
- Key techniques :
- HPLC-MS : Detect polar impurities (e.g., unreacted imidazole or demethoxy byproducts). Use a C18 column with acetonitrile/water gradient (60:40 to 90:10 over 20 min) .
- ¹H/¹³C NMR : Identify regioisomeric impurities (e.g., methoxybutyl group at N1 vs. N3). Compare chemical shifts of imidazole protons (δ 7.2–7.8 ppm) with reference data .
- XRD : Resolve ambiguities in stereochemistry (e.g., methoxybutyl chain conformation) .
Advanced Research Questions
Q. How does the stereochemistry of the methoxybutyl group affect biological activity, and how can enantioselective synthesis be achieved?
- Approach :
- Chiral HPLC : Separate enantiomers using a Chiralpak IC column (hexane:isopropanol = 85:15). Correlate configurations with activity via in vitro assays (e.g., antifungal IC₅₀) .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) during methoxybutyl group introduction to favor R/S enantiomers. Evidence from similar imidazole derivatives shows 70–80% enantiomeric excess with Ru-based catalysts .
Q. What computational strategies predict the compound’s stability under varying pH and temperature conditions?
- Methodology :
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DFT calculations : Optimize molecular geometry at the B3LYP/6-31G* level. Simulate hydrolysis of the methoxy group (e.g., at pH 2–10) to identify vulnerable bonds .
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Accelerated stability testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via LC-MS; correlate with computational predictions .
Predicted vs. Observed Degradation Products Predicted : Demethoxy derivative (m/z 328) Observed : Major peak at m/z 328 (85% purity loss after 3 months at pH 4)
Q. How can contradictory data on the compound’s cytochrome P450 inhibition be resolved?
- Hypothesis testing :
- Enzyme assays : Use human liver microsomes (HLMs) to measure IC₅₀ against CYP3A4/2D6. Compare results across labs using standardized substrates (e.g., midazolam for CYP3A4) .
- Structural analogs : Cross-reference with clotrimazole (CYP3A4 inhibitor, IC₅₀ = 0.1 µM). Adjust for steric effects from the diphenylmethyl group, which may reduce binding affinity .
Data Contradiction Analysis
Q. Why do some studies report high aqueous solubility while others classify the compound as lipophilic?
- Root cause :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
